Bis(trimethylsilylmethyl)dimethoxysilan

Übersicht

Beschreibung

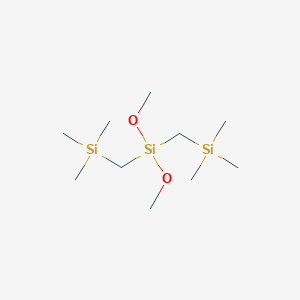

Bis(trimethylsilylmethyl)dimethoxysilane is a chemical compound with the molecular formula C10H28O2Si3 and a molecular weight of 264.58 g/mol . It is known for its unique properties and versatility in various scientific and industrial applications. The compound is characterized by its two trimethylsilylmethyl groups and two methoxy groups attached to a central silicon atom.

Wissenschaftliche Forschungsanwendungen

Bis(trimethylsilylmethyl)dimethoxysilane has a wide range of applications in scientific research, including:

Biology: Employed in the modification of biomolecules and surfaces to enhance their properties and functionality.

Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.

Wirkmechanismus

Target of Action

Bis(trimethylsilylmethyl)dimethoxysilane is a chemical compound that primarily targets organic molecules for modification. It is often used in the synthesis of other complex compounds . The primary targets of this compound are the reactive sites on organic molecules where it can form bonds and modify the structure of the target molecule .

Mode of Action

Bis(trimethylsilylmethyl)dimethoxysilane interacts with its targets through a process known as silylation. In this process, the compound forms a bond with the target molecule, replacing a hydrogen atom with a trimethylsilyl group . This results in the formation of a new compound with altered properties.

Biochemical Pathways

The exact biochemical pathways affected by Bis(trimethylsilylmethyl)dimethoxysilane are dependent on the specific target molecule. In general, the addition of a trimethylsilyl group can significantly alter the physical and chemical properties of the target molecule, including its reactivity, volatility, and polarity .

Pharmacokinetics

Safety data sheets indicate that it may cause eye irritation , suggesting that it is absorbed to some extent when it comes into contact with biological tissues.

Result of Action

The result of Bis(trimethylsilylmethyl)dimethoxysilane’s action is the formation of a new compound with a trimethylsilyl group. This can significantly alter the properties of the target molecule, potentially making it more volatile or changing its reactivity .

Action Environment

The action of Bis(trimethylsilylmethyl)dimethoxysilane can be influenced by various environmental factors. For example, the presence of other reactive species in the environment can compete with the target molecule for reaction with Bis(trimethylsilylmethyl)dimethoxysilane. Additionally, factors such as temperature and pH can influence the rate and extent of the reaction .

Biochemische Analyse

Cellular Effects

The effects of bis(trimethylsilylmethyl)dimethoxysilane on various types of cells and cellular processes are diverse. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may alter the activity of specific enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and other cellular components . Additionally, bis(trimethylsilylmethyl)dimethoxysilane can impact cell signaling by interacting with receptors and other signaling molecules, thereby modulating cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, bis(trimethylsilylmethyl)dimethoxysilane exerts its effects through various mechanisms. One of the primary mechanisms is the formation of stable bonds with biomolecules, which can lead to enzyme inhibition or activation . The compound’s silicon atoms can interact with the active sites of enzymes, altering their catalytic activity and affecting the overall biochemical pathways. Additionally, bis(trimethylsilylmethyl)dimethoxysilane can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the levels of specific genes and proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of bis(trimethylsilylmethyl)dimethoxysilane can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its activity and effects on cellular function . Long-term studies have shown that bis(trimethylsilylmethyl)dimethoxysilane can have lasting effects on cellular processes, including alterations in gene expression and metabolic pathways.

Dosage Effects in Animal Models

The effects of bis(trimethylsilylmethyl)dimethoxysilane vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in biochemical pathways and cellular processes . In some cases, high doses of bis(trimethylsilylmethyl)dimethoxysilane can cause toxic or adverse effects, including cell death and tissue damage. These threshold effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

Bis(trimethylsilylmethyl)dimethoxysilane is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence the activity of key enzymes in metabolic pathways, leading to changes in the levels of metabolites and other cellular components. These interactions can have significant effects on overall cellular metabolism and function.

Transport and Distribution

The transport and distribution of bis(trimethylsilylmethyl)dimethoxysilane within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound can be transported across cell membranes and distributed to various cellular compartments, where it can exert its effects on biochemical pathways and cellular processes. The localization and accumulation of bis(trimethylsilylmethyl)dimethoxysilane within specific tissues can also impact its overall activity and function.

Subcellular Localization

The subcellular localization of bis(trimethylsilylmethyl)dimethoxysilane is determined by its targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles within the cell, where it can interact with enzymes and other biomolecules to exert its effects. These interactions can influence the activity and function of bis(trimethylsilylmethyl)dimethoxysilane, leading to changes in cellular processes and biochemical pathways.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Bis(trimethylsilylmethyl)dimethoxysilane can be synthesized through various methods. One common synthetic route involves the reaction of sodium methoxide with chloromethoxybis(trimethylsilylmethyl)silane in tetrahydrofuran at ambient temperature . The reaction typically yields a high purity product with a yield of around 94%.

Industrial Production Methods

Industrial production of bis(trimethylsilylmethyl)dimethoxysilane often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the process is carefully controlled to minimize impurities and by-products.

Analyse Chemischer Reaktionen

Types of Reactions

Bis(trimethylsilylmethyl)dimethoxysilane undergoes various chemical reactions, including:

Hydrolysis: Reacts slowly with moisture or water, leading to the formation of silanols and methanol.

Substitution Reactions: Can participate in substitution reactions where the methoxy groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in reactions with bis(trimethylsilylmethyl)dimethoxysilane include water, alcohols, and other nucleophiles. The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed

The major products formed from reactions involving bis(trimethylsilylmethyl)dimethoxysilane depend on the specific reaction conditions and reagents used. For example, hydrolysis leads to the formation of silanols and methanol, while substitution reactions can yield a variety of functionalized silanes.

Vergleich Mit ähnlichen Verbindungen

Bis(trimethylsilylmethyl)dimethoxysilane can be compared with other similar compounds, such as:

Trimethylsilylmethylchlorosilane: Similar in structure but contains a chloro group instead of methoxy groups.

Trimethylsilylmethyltriethoxysilane: Contains three ethoxy groups instead of two methoxy groups.

Dimethyldimethoxysilane: Lacks the trimethylsilylmethyl groups and has two methoxy groups attached to a silicon atom.

The uniqueness of bis(trimethylsilylmethyl)dimethoxysilane lies in its combination of trimethylsilylmethyl and methoxy groups, which confer distinct reactivity and properties compared to other similar compounds .

Biologische Aktivität

Bis(trimethylsilylmethyl)dimethoxysilane (BTSM) is a silane compound with significant interest in various fields, including materials science and medicinal chemistry. This article focuses on its biological activity, exploring its effects on different biological systems, potential therapeutic applications, and underlying mechanisms.

BTSM has the chemical formula and a molecular weight of 264.59 g/mol. It is characterized by its silane backbone, which includes trimethylsilyl groups that enhance its stability and reactivity in biological contexts .

Anticancer Activity

Recent studies have highlighted the anticancer potential of BTSM derivatives. For instance, derivatives of bis(spiropyrazolone)cyclopropanes, structurally related to BTSM, have shown significant cytotoxic effects against various human cancer cell lines such as RKO, A-549, MCF-7, PC-3, and HeLa. The most potent derivative demonstrated an IC50 value of approximately 49.79 µM against the PC-3 cell line .

Table 1: IC50 Values of BTSM Derivatives Against Cancer Cell Lines

| Compound | RKO (µM) | PC-3 (µM) | HeLa (µM) |

|---|---|---|---|

| 4r | 60.70 | 49.79 | 78.72 |

| 4s | 70.23 | N/A | N/A |

| Dox (control) | 0.51 ± 0.01 | 0.65 ± 0.08 | 1.23 ± 0.10 |

This table summarizes the inhibitory concentrations required to reduce cell viability by 50% in various cancer cell lines.

Antimicrobial Activity

BTSM has also been evaluated for its antimicrobial properties. In vitro studies against Leishmania mexicana promastigotes revealed that certain derivatives exhibited potent leishmanicidal activity with IC50 values below 1 µM, comparable to standard treatments like amphotericin B .

Table 2: Leishmanicidal Activity of BTSM Derivatives

| Compound | IC50 (µM) |

|---|---|

| 4b | 0.15 |

| 4c | 0.19 |

| 4e | 1.48 |

| Amphotericin B | 0.17 |

This table illustrates the effectiveness of different compounds derived from BTSM against leishmaniasis.

The biological activity of BTSM and its derivatives can be attributed to several mechanisms:

- Cellular Interaction : The trimethylsilyl groups may facilitate cellular uptake and interaction with biomolecules, enhancing the compound's bioavailability.

- Enzyme Inhibition : Some studies suggest that silane compounds can inhibit specific enzymes involved in cancer cell proliferation and survival .

- Reactive Oxygen Species (ROS) Generation : Compounds similar to BTSM may induce oxidative stress in cancer cells, leading to apoptosis .

Case Studies

A recent study focused on the synthesis and evaluation of various BTSM derivatives demonstrated their broad spectrum of biological activities, including anti-inflammatory and anticancer effects . The study utilized MTS assays to evaluate cell viability and confirmed morphological changes in treated cells through microscopy.

Eigenschaften

IUPAC Name |

dimethoxy-bis(trimethylsilylmethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H28O2Si3/c1-11-15(12-2,9-13(3,4)5)10-14(6,7)8/h9-10H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSBCVSVJXVVUFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](C[Si](C)(C)C)(C[Si](C)(C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H28O2Si3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60452263 | |

| Record name | BIS(TRIMETHYLSILYLMETHYL)DIMETHOXYSILANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133941-26-1 | |

| Record name | BIS(TRIMETHYLSILYLMETHYL)DIMETHOXYSILANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.